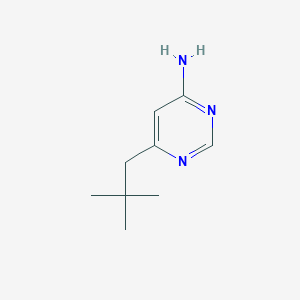
6-(2,2-Dimethylpropyl)pyrimidin-4-amine
説明
Synthesis Analysis
A series of pyrimidinamine derivatives were designed and synthesized using pyrimidifen as a template according to the bioisosterism . The new compounds showed excellent fungicidal activity . The synthesis of polysubstituted pyrimidines was reported from the related 2-amino-4,6-dichloropyrimidines via the Suzuki cross-coupling reaction .Molecular Structure Analysis
The molecular structure of 6-(2,2-Dimethylpropyl)pyrimidin-4-amine contains a total of 42 bond(s); 19 non-H bond(s), 6 multiple bond(s), 4 rotatable bond(s), 6 aromatic bond(s), 2 six-membered ring(s), 1 secondary amine(s) (aliphatic), 1 secondary amine(s) (aromatic), 1 tertiary amine(s) (aromatic) and 1 Pyrimidine(s) .Chemical Reactions Analysis
The chemistry of pyrimido[4,5-d]pyrimidines and pyrimido[5,4-d]pyrimidines involves synthesis methods and the reactivities of the substituents linked to the ring carbon and nitrogen atoms .Physical And Chemical Properties Analysis
The molecular weight of 6-(2,2-Dimethylpropyl)pyrimidin-4-amine is 165.24 g/mol. More detailed physical and chemical properties are not available in the search results.科学的研究の応用
Anti-Inflammatory Pharmacology
- Application Summary : Pyrimidines, including derivatives like 6-(2,2-Dimethylpropyl)pyrimidin-4-amine, are known for their anti-inflammatory properties. They work by inhibiting key inflammatory mediators such as prostaglandin E2 and tumor necrosis factor-α .
- Methods : Synthesis of pyrimidine analogs often involves regioselective reactions with carbonyl compounds and amidines in the presence of catalysts like TEMPO and iron (II)-complexes .
- Results : Studies have shown that these compounds exhibit potent anti-inflammatory effects, suggesting potential for development as anti-inflammatory agents .
Pesticide Development
- Application Summary : Pyrimidin-4-amine derivatives have been designed with pesticidal activities, particularly against pests like Mythimna separata and Tetranychus cinnabarinus .
- Methods : The synthesis involves confirming structures through NMR and HRMS, followed by bioassays to test insecticidal and fungicidal activities .
- Results : Compounds have shown LC50 values in the low mg/L range, indicating strong pesticidal potential .
Antioxidant Research
- Application Summary : Pyrimidine derivatives are studied for their antioxidant properties, which are crucial in combating oxidative stress-related diseases .
- Methods : The evaluation typically involves in vitro assays like DPPH and ABTS radical scavenging activities .
- Results : These compounds have shown potential in reducing oxidative damage, though specific data for the compound may need further research .
Antibacterial Activity
- Application Summary : Pyrimidines, due to their structural versatility, are explored for their antibacterial effects against various bacterial strains .
- Methods : Methods include synthesizing various analogs and testing them against a panel of bacteria using disc diffusion and MIC determination .
- Results : Some pyrimidine analogs have displayed significant antibacterial activity, suggesting their potential as antibacterial agents .
Antituberculosis Potential
- Application Summary : Pyrimidine compounds are being investigated for their role in treating tuberculosis due to their ability to target mycobacterial enzymes .
- Methods : Screening involves synthesizing derivatives and assessing their efficacy against Mycobacterium tuberculosis .
- Results : Certain derivatives have shown promising activity against tuberculosis, indicating a potential therapeutic avenue .
Kinase Inhibition
- Application Summary : Pyrimidines are known to act as kinase inhibitors, which is significant in the treatment of diseases like cancer and inflammatory disorders .
- Methods : The process includes the synthesis of pyrimidine derivatives followed by in vitro kinase assays to evaluate their inhibitory effects .
- Results : Some compounds have been effective in inhibiting specific kinases, leading to advancements in therapeutic development .
Neurological Disorders
- Application Summary : The compound’s impact on neurotransmitter systems is being studied for potential treatments of neurological disorders .
- Methods : Research involves animal models and assays to determine the compound’s effect on neural pathways and receptors .
- Results : While detailed outcomes for this specific compound are not provided, related pyrimidine derivatives have shown neuroprotective effects .
Cardiovascular Applications
- Application Summary : Pyrimidine derivatives are being evaluated for their cardiovascular effects, particularly in the regulation of blood pressure and heart rate .
- Methods : Studies often involve hemodynamic assays and in vivo cardiovascular models to assess the effects .
- Results : Some derivatives have demonstrated the ability to modulate cardiovascular functions, which could lead to new treatments for heart diseases .
The applications mentioned are based on the general properties and activities of pyrimidine derivatives. For specific and detailed information on “6-(2,2-Dimethylpropyl)pyrimidin-4-amine,” further targeted research would be necessary. The summaries provided are extrapolated from the known effects of similar compounds within the pyrimidine class and may not represent the exact activities of the compound .
Computational Chemistry
- Methods : Techniques like density functional theory (DFT) are used to analyze the electronic structure and predict the reactivity of these compounds .
- Results : Computational studies provide insights into the design of more active compounds with desired biological activities .
Enzyme Inhibition
These applications demonstrate the versatility of pyrimidine derivatives in various scientific fields. While the specific details for “6-(2,2-Dimethylpropyl)pyrimidin-4-amine” may not be available in the literature, the general activities of pyrimidine compounds provide a foundation for understanding its potential uses. For precise applications and results of this particular compound, dedicated experimental studies would be required .
Safety And Hazards
The safety data sheet for a similar compound, Amino-4,6-dimethylpyrimidine, indicates that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .
特性
IUPAC Name |
6-(2,2-dimethylpropyl)pyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3/c1-9(2,3)5-7-4-8(10)12-6-11-7/h4,6H,5H2,1-3H3,(H2,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHAQRKXQBQYNNS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC1=CC(=NC=N1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(2,2-Dimethylpropyl)pyrimidin-4-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



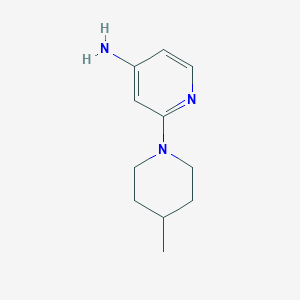

![N-[2-(4-chlorophenyl)ethyl]cyclobutanamine](/img/structure/B1464588.png)
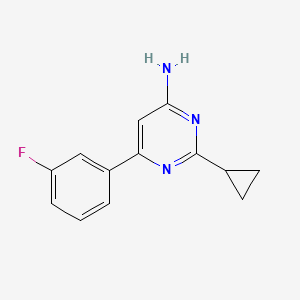
![1-[3-(aminomethyl)piperidin-1-yl]-2-(1H-pyrazol-1-yl)ethan-1-one](/img/structure/B1464592.png)
![Methyl[2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]amine](/img/structure/B1464594.png)
![1-[(5-Bromothiophen-2-yl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxylic acid](/img/structure/B1464595.png)
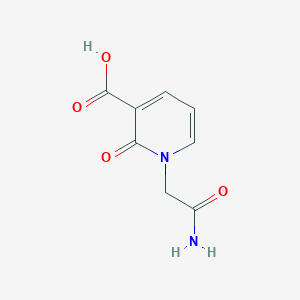
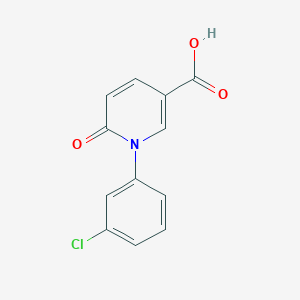
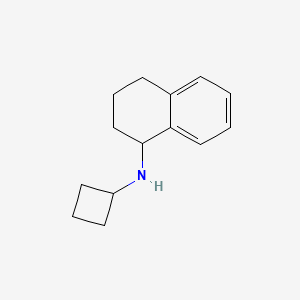
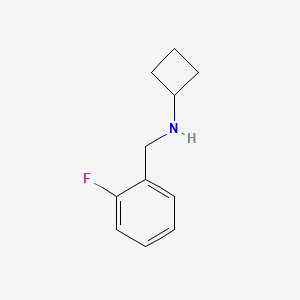
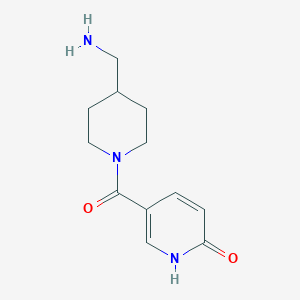
![[1-(5-Methylthiophene-2-carbonyl)piperidin-4-yl]methanamine](/img/structure/B1464604.png)
![1-[(5-Chlorothiophen-2-yl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxylic acid](/img/structure/B1464606.png)